p50B-p97 protein
CAS No.: 146411-47-4
Cat. No.: VC0232602
Molecular Formula: C40H50N8O12S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146411-47-4 |
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Molecular Formula | C40H50N8O12S |
Molecular Weight | 0 |
Introduction
Molecular Interactions and Functional Properties
The p50B component of p50B-p97 demonstrates significant DNA-binding capabilities and protein interaction properties that contribute to its function as a transcriptional regulator. In vitro-translated proteins, truncated downstream of the Rel domain and excluding the repeats, have been shown to effectively bind κB sites .
Protein-Protein Interactions
p50B exhibits versatile interaction capabilities with other members of the NF-κB family. Research has demonstrated that p50B can form heteromeric κB-binding complexes with:
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RelB
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p65 (RelA)
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p50
These interactions enable the formation of diverse transcriptional regulatory complexes with distinct functional properties . The ability to form multiple heterodimeric combinations suggests that p50B contributes to the functional diversity of NF-κB-mediated transcriptional regulation.
Transcriptional Regulation
Transient-transfection experiments in embryonal carcinoma cells have demonstrated a functional cooperation between p50B and RelB or p65 in the transactivation of reporter plasmids dependent on κB sites . This indicates that p50B-containing complexes can effectively regulate gene expression through κB-dependent transcriptional mechanisms.
The NFE motif, which has been identified adjacent to an NF-κB site in the immunoglobulin heavy chain (IgH) 3' enhancer, appears to facilitate p50 and c-Rel binding to DNA . This suggests a potential role for p50B-p97 in the transcriptional regulation of immunoglobulin genes, particularly in B lymphocyte development.
Relationship to the NF-κB Family
p50B-p97 is a member of the extended NF-κB transcription factor family, which includes five primary members that form homo- and heterodimers: p50, p52, RelA (p65), c-Rel, and RelB . Understanding the relationship between p50B-p97 and the classical NF-κB proteins provides insight into its evolutionary significance and functional context.
Classification Within the NF-κB Family
The NF-κB family can be divided into two subclasses:
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Class I: Includes p50 and p52, which lack a transcriptional activation domain (TAD)
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Class II: Includes RelA, c-Rel, and RelB, each containing a TAD at their C-termini
p50B-p97 appears to be structurally more related to Class I proteins, particularly to the p50-p105 pair, based on its domain organization and the presence of ankyrin repeats in its C-terminal region .
Processing Mechanisms
The processing mechanisms of NF-κB precursor proteins provide insights into the potential regulation of p50B-p97. The classical p50 subunit is produced from the constitutive processing of p105, while p52 is generated from the tightly regulated processing of p100 . These processes involve the ubiquitin-proteasome pathway and selective degradation of the C-terminal region containing ankyrin repeats .
Given the structural similarities between p97 and p105, it is plausible that p50B may be generated from p97 through analogous processing mechanisms, though the specific regulatory details for p50B-p97 processing remain to be fully characterized .
Table 2: Comparison of NF-κB Family Processing and Functions
Protein Pair | Precursor Processing | DNA Binding Preference | Transcriptional Activity |
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p50B-p97 | Generation of p50B from p97 | κB sites | Forms active complexes with RelB, p65, p50 |
p50-p105 | Constitutive processing | A/T-centric κB sites | p50 homodimers generally repressive |
p52-p100 | Regulated processing | Both A/T and G/C-centric κB sites | p52 homodimers active with Bcl3 |
Expression and Tissue Distribution
Understanding the expression patterns of p50B-p97 provides insights into its physiological roles and regulatory contexts. While comprehensive expression data specific to human p50B-p97 is limited in the available literature, studies on homologous proteins in other species offer valuable information.
Research on the chicken homolog of p50B/p97 (Lyt-10) has demonstrated that the expression of this gene is highest in the spleen, suggesting a potential role in immune function . This tissue-specific expression pattern aligns with the broader functional context of NF-κB family proteins, which are pivotal regulators of immune responses.
In humans, p50B-p97 was originally cloned as an immediate-early activation gene from peripheral blood T cells, indicating its involvement in T cell activation processes . This expression pattern further reinforces the connection between p50B-p97 and immune regulation.
Regulation of p50B-p97 Activity
The activity of p50B-p97, like other NF-κB family members, is likely subject to multiple layers of regulation, including:
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Transcriptional regulation of the gene encoding p50B-p97
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Post-translational processing to generate the active p50B form
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Nuclear-cytoplasmic shuttling
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Protein-protein interactions that modulate DNA binding and transcriptional activity
The mitogen-inducible nature of p50B-p97 suggests that its expression is regulated by signals that promote cell division or activation, particularly in immune cells . This inducible expression represents an important regulatory mechanism controlling the availability of p50B-p97 in response to specific cellular stimuli.
Role in Transcriptional Networks
The p50B-p97 protein contributes to complex transcriptional networks through its ability to bind κB sites and interact with other NF-κB family members. These interactions enable the formation of diverse transcriptional regulatory complexes with distinct functional properties.
κB-Dependent Gene Regulation
The functional cooperation between p50B and RelB or p65 in transactivating κB-dependent reporter constructs suggests that p50B-containing complexes can effectively regulate the expression of genes controlled by κB sites . The specific target genes regulated by p50B-p97 remain to be comprehensively identified, but they likely include genes involved in immune response, inflammation, and cell survival pathways, similar to other NF-κB complexes.
Role in Immunoglobulin Gene Regulation
Research on the immunoglobulin heavy chain (IgH) 3' enhancer has identified an NF-κB site adjacent to an NFE motif, which binds multiple protein complexes in B cell extracts . The combination of NFE and NF-κB binding sites appears to contribute to enhancer activity in plasma cells, suggesting a potential role for p50B-p97 in regulating immunoglobulin gene expression during B cell development .
Evolutionary Significance
The identification of p50B-p97 homologs in different species, including chicken (p50B/p97 or Lyt-10), suggests evolutionary conservation of this protein . This conservation across species highlights the fundamental importance of p50B-p97 in biological processes, particularly those related to immune function.
The structural and functional similarities between p50B-p97 and other NF-κB family members suggest that these proteins evolved from a common ancestral gene through duplication and divergence. This evolutionary history has resulted in a family of related proteins with specialized and partially overlapping functions in transcriptional regulation .
Research Methodologies for Studying p50B-p97
Investigation of p50B-p97 has employed various molecular and cellular techniques to elucidate its structural and functional properties. Key methodologies include:
Cloning and Expression Analysis
The initial identification and characterization of p50B-p97 involved cloning as an immediate-early activation gene from human peripheral blood T cells . This approach enabled the determination of its nucleotide sequence and predicted amino acid sequence, revealing its structural similarities to the p105 precursor of p50-NF-κB.
In Vitro Translation and DNA Binding Assays
In vitro-translated proteins, truncated to include the Rel domain but exclude the ankyrin repeats, have been used to assess the DNA-binding properties of p50B . These experiments demonstrated that p50B can effectively bind κB sites, providing insights into its potential transcriptional regulatory functions.
Transient Transfection Experiments
Functional cooperation between p50B and other NF-κB family members has been investigated using transient transfection experiments in embryonal carcinoma cells . These studies have revealed that p50B can functionally cooperate with RelB or p65 in transactivating reporter plasmids dependent on κB sites.
Table 3: Research Techniques Used in p50B-p97 Studies
Technique | Application | Key Findings |
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cDNA Cloning | Identification and sequencing | 900 amino acid ORF encoding 97-kDa protein |
In Vitro Translation | Protein expression | p50B binds κB sites |
DNA Binding Assays | Characterization of binding properties | Formation of heteromeric κB-binding complexes |
Transient Transfection | Functional analysis | Cooperation with RelB or p65 in transactivation |
Future Research Directions
Despite significant advances in understanding p50B-p97, several aspects of this protein remain to be fully elucidated. Future research directions may include:
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Comprehensive characterization of the processing mechanisms that generate p50B from p97
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Identification of specific target genes regulated by p50B-containing complexes
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Elucidation of the three-dimensional structure of p50B and its complexes with DNA and other proteins
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Investigation of potential roles in disease pathogenesis, particularly in immune-related disorders and cancer
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Exploration of therapeutic strategies targeting p50B-p97 or its regulated pathways
Advances in technologies such as CRISPR-Cas9 gene editing, high-resolution structural biology techniques, and systems-level genomic approaches will likely accelerate progress in these areas.
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